molecular formula C5H11ClN2O2 B2362066 4-Nitropiperidine hydrochloride CAS No. 1881295-85-7

4-Nitropiperidine hydrochloride

Cat. No.: B2362066
CAS No.: 1881295-85-7
M. Wt: 166.61
InChI Key: JUUBXCYNOAXAIL-UHFFFAOYSA-N
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Description

4-Nitropiperidine hydrochloride is a chemical compound with the molecular formula C5H11ClN2O2. It is a white crystalline solid that is soluble in water and organic solvents. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry. It is often used as an intermediate in the synthesis of other chemical compounds and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-Nitropiperidine hydrochloride typically involves the nitration of piperidine. One common method includes the reaction of piperidine with nitric acid under controlled conditions to introduce the nitro group at the 4-position. The resulting 4-nitropiperidine is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound often employs continuous flow synthesis to ensure safety and efficiency. This method minimizes the accumulation of highly energetic intermediates, reducing the risk of explosion and improving yield .

Chemical Reactions Analysis

Types of Reactions: 4-Nitropiperidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

Scientific Research Applications

4-Nitropiperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of biological pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 4-Nitropiperidine hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of key enzymes and disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Uniqueness: 4-Nitropiperidine hydrochloride is unique due to its piperidine ring structure, which imparts different chemical and biological properties compared to other nitro-substituted compounds. Its solubility in water and organic solvents, along with its reactivity, makes it a versatile intermediate in various chemical syntheses .

Properties

IUPAC Name

4-nitropiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2.ClH/c8-7(9)5-1-3-6-4-2-5;/h5-6H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUUBXCYNOAXAIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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